![molecular formula C12H14N4O2 B2839833 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1708080-13-0](/img/structure/B2839833.png)
6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
“6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . The structural motif of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the regioselectivity of the reaction which can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .properties
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-4-2-3-5-15/h6-7H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEYJJRFMPSEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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